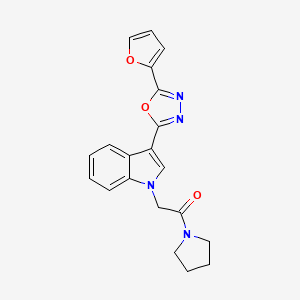
2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H18N4O3 and its molecular weight is 362.389. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone represents a novel structure within the class of oxadiazole derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article examines the biological activity of this compound, focusing on its potential anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound can be classified based on its unique structural components:
- Indole moiety : Known for its presence in many biologically active compounds.
- Oxadiazole ring : Associated with various pharmacological activities including antimicrobial and anticancer effects.
- Furan ring : Contributes to the compound's reactivity and biological interactions.
Biological Activity Overview
Research has indicated that oxadiazole derivatives exhibit a broad spectrum of biological activities. The specific compound has been studied for several key activities:
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives as anticancer agents. For instance:
- The oxadiazole scaffold is linked with significant cytotoxicity against various cancer cell lines. In particular, compounds similar to this compound have shown IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 and A549 .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of cell proliferation : Studies suggest that oxadiazole derivatives can induce apoptosis in cancer cells through pathways involving p53 activation and caspase cleavage .
- Interaction with molecular targets : The compound may bind to specific enzymes or receptors, modulating their activity and leading to cellular responses that inhibit tumor growth.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of such compounds. Key findings include:
- Substituent effects : The presence of electron-donating groups (EDGs) on the aromatic rings has been linked to enhanced anticancer activity. Conversely, electron-withdrawing groups (EWGs) tend to reduce efficacy .
Comparative Analysis
A comparative analysis of similar compounds reveals that modifications in the structure can lead to varying degrees of biological activity:
| Compound | IC50 (μM) | Activity Type |
|---|---|---|
| This compound | TBD | Anticancer |
| 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline | 0.2 | Antitumor |
| 5-(Furan-2-yl)-1,3,4-Oxadiazol Derivative | 0.78 | Cytotoxic |
Case Studies
Several studies have focused on the synthesis and evaluation of related oxadiazole derivatives:
- Antitumor Evaluation : A study reported that modifications in the oxadiazole structure led to compounds displaying IC50 values comparable to established chemotherapeutics like doxorubicin .
- Mechanistic Insights : Western blot analyses revealed that certain derivatives could activate apoptotic pathways through increased expression of pro-apoptotic proteins .
Propriétés
IUPAC Name |
2-[3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]indol-1-yl]-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c25-18(23-9-3-4-10-23)13-24-12-15(14-6-1-2-7-16(14)24)19-21-22-20(27-19)17-8-5-11-26-17/h1-2,5-8,11-12H,3-4,9-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUJKUAPIJUGNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C4=NN=C(O4)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














